molecular formula C25H25N3O3S2 B11123182 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11123182
M. Wt: 479.6 g/mol
InChI Key: NJDQDYOOUAHSFH-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and phenyl groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various aryl aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O3S2/c1-3-31-21-12-10-18(11-13-21)23-19(17-28(26-23)20-8-5-4-6-9-20)16-22-24(29)27(25(32)33-22)14-7-15-30-2/h4-6,8-13,16-17H,3,7,14-15H2,1-2H3/b22-16-

InChI Key

NJDQDYOOUAHSFH-JWGURIENSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.